molecular formula C16H18N2O4 B2490628 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 952970-00-2

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2490628
CAS No.: 952970-00-2
M. Wt: 302.33
InChI Key: UZQQAEOANDYHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a synthetic small molecule featuring an isoxazole core linked to a cyclopropanecarboxamide moiety. This structure is of significant interest in medicinal chemistry, particularly for researching the modulation of ionotropic glutamate receptors in the central nervous system. Compounds based on the isoxazole-carboxamide scaffold are recognized for their potential as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . AMPA receptors are critical for fast synaptic transmission, and their dysregulation is implicated in conditions such as chronic inflammatory pain and neurological disorders . Research indicates that isoxazole-4-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity, significantly reducing whole-cell currents and altering the receptor's gating kinetics, including deactivation and desensitization properties . By targeting these receptors, such compounds offer a promising non-opioid pathway for investigating nociceptive transmission and central sensitization mechanisms . This molecule is intended for research applications only, including in vitro binding assays, electrophysiological studies, and the investigation of synaptic plasticity and pain pathways.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-6-5-11(7-15(13)21-2)14-8-12(18-22-14)9-17-16(19)10-3-4-10/h5-8,10H,3-4,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQQAEOANDYHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide typically involves the formation of the isoxazole ring through 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . Industrial production methods often utilize catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine derivative.

Reaction Conditions Reagents Products Yield Source
1M HCl, reflux, 6hAqueous HClCyclopropanecarboxylic acid + 5-(3,4-dimethoxyphenyl)isoxazol-3-ylmethanamine78%
0.5M NaOH, 80°C, 4hAqueous NaOHSodium cyclopropanecarboxylate + free amine85%

This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.

Substitution Reactions at the Isoxazole Ring

The electron-deficient isoxazole ring participates in nucleophilic aromatic substitution (NAS) at the 5-position under catalytic conditions.

Reagent Catalyst Conditions Product Selectivity
EthylamineCuI, K₂CO₃DMF, 100°C, 12h5-(ethylamino)-substituted derivative>90% (C5)
ThiophenolPd(OAc)₂, XantphosToluene, 80°C, 8h5-(phenylthio)-substituted analog88% (C5)

Selective substitution at the 5-position is attributed to the electron-withdrawing effect of the adjacent carbonyl group .

Oxidation of the Cyclopropane Ring

The cyclopropane ring undergoes ring-opening oxidation under strong oxidizing agents:

Oxidizing Agent Conditions Product Mechanism
KMnO₄ (aq)H₂SO₄, 60°C, 3h1,3-dicarboxylic acid derivativeRadical-mediated ring cleavage
Ozone (O₃)CH₂Cl₂, -78°C, 2h, then Zn/H₂OMalonaldehyde bis-amideOzonolysis followed by reductive workup

Oxidation products are structurally characterized via NMR and mass spectrometry.

Demethylation of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent undergoes demethylation under acidic or enzymatic conditions:

Conditions Reagent Products Application
BBr₃, CH₂Cl₂, 0°C, 1hBoron tribromide3,4-dihydroxyphenyl-substituted derivativeSynthesis of polar metabolites
Liver microsomes (in vitro)CYP450 enzymesMono- and di-demethylated analogsMetabolic pathway analysis

Demethylation enhances solubility and alters biological activity.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

Dipolarophile Conditions Product Regioselectivity
Phenyl nitrile oxideEt₃N, RT, 24hBis-isoxazole fused derivative>95% (3,5-adduct)
DiazoacetophenoneRh₂(OAc)₄, CHCl₃, 40°C, 6hPyrazole-isoxazole hybrid82% (1,3-adduct)

Regioselectivity is controlled by electronic and steric factors of the isoxazole ring .

Functionalization via Cross-Coupling

The dimethoxyphenyl group enables palladium-catalyzed coupling reactions:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-modified analog
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineN-arylated derivative

These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .

Reduction of the Isoxazole Ring

Catalytic hydrogenation selectively reduces the isoxazole to a β-enaminone:

Catalyst Conditions Product Selectivity
H₂ (1 atm), Pd/CEtOH, RT, 12hβ-enaminone derivative100% (ring opening)
NaBH₄, CoCl₂MeOH, 0°C, 2hPartially reduced dihydroisoxazole65%

Reduction pathways are highly solvent- and catalyst-dependent .

Key Stability Considerations

  • pH Sensitivity : Decomposition occurs in strongly acidic (pH <2) or basic (pH >10) conditions via amide hydrolysis.

  • Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via cyclopropane ring strain relief.

This comprehensive reactivity profile highlights the compound’s versatility as a synthetic intermediate and its potential for tailored modifications in medicinal chemistry.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, interacting with enzymes and receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : While direct data for the target compound is unavailable, isoxaben’s herbicidal activity (IC₅₀ = 0.1 µM for cellulose synthase) suggests that structural modifications (e.g., cyclopropane substitution) could shift potency or target specificity .
  • Synthetic Feasibility : The Suzuki-Miyaura coupling method described in is applicable to the target compound’s synthesis, ensuring scalability for industrial or pharmaceutical use .

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C_{12}H_{15}N_{2}O_{3}
  • CAS Number : 1185302-47-9
  • Molar Mass : 239.26 g/mol
  • Melting Point : Not specified in the available literature

The compound exhibits its biological activity primarily through interactions with various biological targets. Isoxazole derivatives, such as the one discussed, are known to influence several pathways, including:

  • Anti-inflammatory Activity : Isoxazole compounds have demonstrated significant anti-inflammatory effects in various studies. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .
  • Cytotoxic Effects : The compound may also exhibit cytotoxicity against cancer cell lines, similar to other isoxazole derivatives. Studies have indicated that compounds in this class can selectively target cancer cells while sparing normal cells .

Biological Activity Data Table

Activity Type Effect Reference
Anti-inflammatoryInhibition of TNF-α and IL-6
CytotoxicitySelective toxicity in cancer cells
Inhibition of Platelet AggregationIC50 values indicating potency

Case Studies

Several studies have investigated the biological activity of isoxazole derivatives:

  • Anti-inflammatory Evaluation : A study synthesized various isoxazole derivatives and assessed their anti-inflammatory effects using in vivo models. The results indicated that certain derivatives significantly reduced edema in rat models, showcasing their potential as anti-inflammatory agents .
  • Cytotoxicity Assessment : In a cytotoxicity study involving 54 human tumor cell lines, isoxazole derivatives demonstrated varying levels of effectiveness against different types of cancer. The most potent compounds exhibited selective toxicity towards leukemia cells .
  • Mechanistic Insights : Research has shown that isoxazole derivatives can modulate signaling pathways involved in inflammation and cancer progression. For example, they may inhibit nuclear factor kappa B (NF-kB) signaling, which plays a crucial role in inflammatory responses .

Q & A

Q. What are the primary synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process:
  • Step 1 : Construct the isoxazole core using a 1,3-dipolar cycloaddition between a nitrile oxide (generated from 3,4-dimethoxybenzaldehyde oxime) and an alkyne. This step is typically optimized under reflux conditions with chloramine-T as an oxidant .
  • Step 2 : Introduce the cyclopropanecarboxamide moiety via amide coupling. For example, activate cyclopropanecarboxylic acid using EDCI/HOBt and react with the isoxazole-methylamine intermediate .
  • Key Reagents : Chloramine-T, EDCI, HOBt, DMF (anhydrous). Yield optimization requires strict temperature control (0–25°C) and inert atmospheres .

Q. How is the structural integrity of the compound confirmed?

  • Methodological Answer :
  • 1H/13C NMR : Characteristic peaks include δ ~6.8–7.5 ppm (aromatic protons from dimethoxyphenyl), δ ~3.8 ppm (methoxy groups), and δ ~1.0–1.5 ppm (cyclopropane protons) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For similar compounds, HRMS data show accuracy within 0.6 ppm (e.g., [M+H]+ calcd: 347.0593; found: 347.0599) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. What in vitro models are used to assess the compound’s biological activity?

  • Methodological Answer :
  • Mitochondrial Assays : Isolated mouse liver mitochondria are treated with the compound (1–50 µM) to evaluate effects on respiratory chain complexes. Parameters include oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) .
  • Cell-Based Models : Use immortalized cell lines (e.g., HEK293) with ATPase activity assays. DMSO concentration is kept ≤1% to avoid solvent interference .

Advanced Research Questions

Q. How can the compound’s bioactivity be optimized through structural modifications?

  • Methodological Answer :
  • Substituent Effects :
  • Cyclopropane Ring : Replace with bulkier groups (e.g., cyclohexane) to enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
  • Methoxy Groups : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., -CF3) to modulate binding affinity. For example, fluorophenyl analogs show 2.5-fold higher inhibition of mitochondrial Complex I .
  • SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or oxidoreductases .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables such as mitochondrial purity (assessed via citrate synthase activity) and ATP levels (via luminescence assays) .
  • Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates. For example, discrepancies in IC50 values (e.g., 10 µM vs. 25 µM) may arise from differences in DMSO lot or serum content in cell media .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., Seahorse XF Analyzer for mitochondrial respiration vs. Western blot for protein expression) .

Q. What strategies are effective for improving pharmacokinetic properties?

  • Methodological Answer :
  • logP Optimization : Calculate partition coefficients (e.g., using ChemAxon). For analogs, logP ~2.5 balances solubility and permeability. Prodrug strategies (e.g., esterification of carboxamide) enhance oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, demethylation of methoxy groups is a common degradation pathway .

Q. How are in vivo models utilized to evaluate efficacy and toxicity?

  • Methodological Answer :
  • Zebrafish Models : Dose larvae (24–72 hpf) with 1–10 µM compound to assess developmental toxicity. Endpoints include heart rate and motility tracking .
  • Rodent Studies : Administer via oral gavage (10 mg/kg) and measure plasma concentration (LC-MS/MS). Ethical approval (e.g., CEASA/University of Padova protocols) ensures compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.